5-HT2C Receptor Binding Affinity: 2-Dibenzofuran-2-ylethanamine vs. High-Potency Analog Compound 5
In a direct head-to-head comparison within the same study, 2-Dibenzofuran-2-ylethanamine (Compound 1) exhibits moderate affinity for the human 5-HT2C receptor, but is significantly less potent than the methoxylated analog Compound 5. The target compound demonstrates a Ki of 736.6 ± 67.2 nM at the 5-HT2C receptor, whereas Compound 5 achieves a Ki of 35.3 ± 2.47 nM, a 21-fold increase in binding affinity [1].
| Evidence Dimension | Binding affinity (Ki) for human 5-HT2C receptor |
|---|---|
| Target Compound Data | Ki = 736.6 ± 67.2 nM |
| Comparator Or Baseline | Compound 5 (1-(5-methoxydibenzo[b,d]furan-4-yl)propan-2-amine) – Ki = 35.3 ± 2.47 nM |
| Quantified Difference | 21-fold lower affinity (Compound 5 has 21x higher affinity) |
| Conditions | Radioligand displacement assay using [3H]mesulergine in HEK293 cells expressing human 5-HT2C receptors. |
Why This Matters
This quantifies the precise affinity penalty of the unsubstituted 2-dibenzofuran-2-ylethanamine scaffold, establishing it as a lower-potency control or a starting point for SAR studies, distinct from the high-affinity Compound 5.
- [1] Yempala T, Brea J, Loza MI, Matthies DJ, Zapata-Torres G, Cassels BK. Dibenzofuranylethylamines as 5-HT2A/2C Receptor Agonists. ACS Omega. 2020 Jan 27;5(5):2260–2266. doi:10.1021/acsomega.9b03430. View Source
